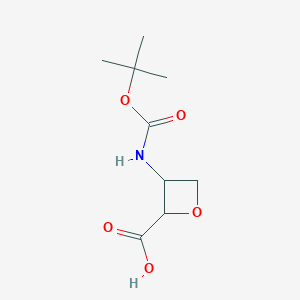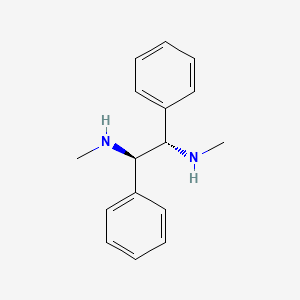
(S)-2-(1-Amino-2-methylpropyl)pyridin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(1-Amino-2-methylpropyl)pyridin-3-ol is a chiral organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a pyridine ring substituted with an amino group and a hydroxyl group, making it a versatile molecule for chemical reactions and interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(1-Amino-2-methylpropyl)pyridin-3-ol typically involves the following steps:
Starting Materials: The synthesis may begin with commercially available pyridine derivatives.
Chiral Resolution: The chiral center can be introduced using chiral catalysts or starting materials.
Functional Group Introduction: Amino and hydroxyl groups can be introduced through various organic reactions such as nucleophilic substitution or reduction.
Industrial Production Methods
Industrial production methods may involve optimizing the synthetic route for large-scale production, including:
Catalysis: Using efficient catalysts to increase yield and selectivity.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-(1-Amino-2-methylpropyl)pyridin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form different amine derivatives.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine ketones, while substitution reactions may introduce various functional groups onto the pyridine ring.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a ligand for studying enzyme interactions or receptor binding.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Use in the development of new materials or catalysts.
Mecanismo De Acción
The mechanism of action of (S)-2-(1-Amino-2-methylpropyl)pyridin-3-ol involves its interaction with molecular targets such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds or ionic interactions, influencing the compound’s biological activity. The pyridine ring can participate in π-π interactions or coordinate with metal ions.
Comparación Con Compuestos Similares
Similar Compounds
2-Aminopyridine: Lacks the chiral center and hydroxyl group.
3-Hydroxypyridine: Lacks the amino group and chiral center.
®-2-(1-Amino-2-methylpropyl)pyridin-3-ol: The enantiomer of the compound .
Uniqueness
(S)-2-(1-Amino-2-methylpropyl)pyridin-3-ol is unique due to its specific chiral configuration and the presence of both amino and hydroxyl groups, which can lead to distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C9H14N2O |
|---|---|
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
2-[(1S)-1-amino-2-methylpropyl]pyridin-3-ol |
InChI |
InChI=1S/C9H14N2O/c1-6(2)8(10)9-7(12)4-3-5-11-9/h3-6,8,12H,10H2,1-2H3/t8-/m0/s1 |
Clave InChI |
LRPBURXXSAQLJJ-QMMMGPOBSA-N |
SMILES isomérico |
CC(C)[C@@H](C1=C(C=CC=N1)O)N |
SMILES canónico |
CC(C)C(C1=C(C=CC=N1)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



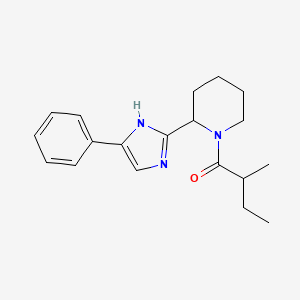
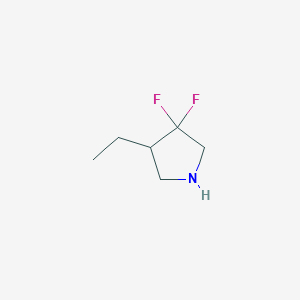

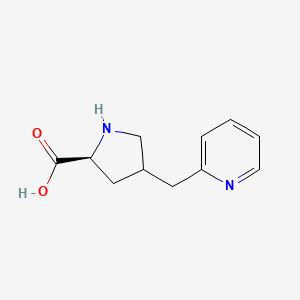
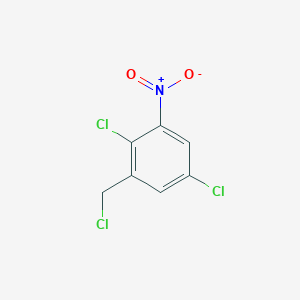


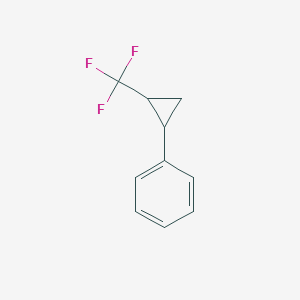
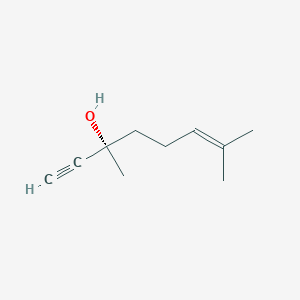
![2-(Difluoromethyl)-3-iodoimidazo[1,2-b]pyridazine](/img/structure/B12959105.png)
![(2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclopropyl)methanol](/img/structure/B12959106.png)
